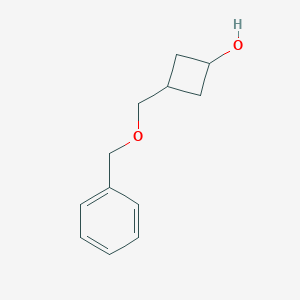
6-Bromo-2,3-dihydrobenzofurane
Vue d'ensemble
Description
6-Bromo-2,3-dihydrobenzofuran is a compound that belongs to the class of heterocyclic aromatic compounds. It is a colorless solid with a molecular weight of 214.06 g/mol and a melting point of 88-90°C. 6-Bromo-2,3-dihydrobenzofuran is a versatile molecule that has a range of applications in the laboratory. It is used in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Analyse complète des applications du 6-Bromo-2,3-dihydrobenzofurane
Le this compound est un dérivé du benzofurane, une classe de composés connus pour leurs diverses activités biologiques et leurs applications potentielles dans divers domaines de la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de six applications uniques de ce composé, chacune dans sa propre section dédiée.
Recherche anticancéreuse : Les dérivés du benzofurane ont été identifiés comme possédant des activités anticancéreuses significatives. La présence du groupe bromo dans le this compound pourrait potentiellement améliorer son activité en facilitant des modifications chimiques supplémentaires . Des recherches ont montré que certains composés du benzofurane présentent des effets inhibiteurs sur diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire . La capacité du composé à inhiber la croissance cellulaire en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses.
Agents antimicrobiens : Les caractéristiques structurelles des composés du benzofurane, y compris le this compound, en font des candidats appropriés pour le développement d'agents antimicrobiens . Ces composés se sont avérés efficaces contre une variété de maladies microbiennes, et leur polyvalence en bioactivité permet la création potentielle de nouveaux médicaments pour lutter contre la résistance aux antibiotiques.
Synthèse de systèmes complexes de benzofurane : Le this compound sert de précurseur dans la synthèse de systèmes de benzofurane plus complexes. Le groupe bromo permet des réactions de couplage catalysées par les métaux de transition traditionnelles, permettant la construction d'une variété de composés polycycliques du benzofurane . Ceci est particulièrement utile dans le développement de nouveaux matériaux et produits pharmaceutiques.
Composés de tête de médicament : Les dérivés du benzofurane sont considérés comme des composés de tête de médicament naturels potentiels en raison de leurs fortes activités biologiques . Le this compound, avec sa structure unique, pourrait être utilisé comme point de départ pour la synthèse de médicaments ciblant des maladies spécifiques.
Thérapie de l'hépatite C : Des découvertes récentes ont mis en évidence le potentiel des composés du benzofurane dans le traitement de l'hépatite C. Un nouveau composé macrocyclique du benzofurane a montré une activité anti-virus de l'hépatite C, suggérant que le this compound pourrait également être exploré pour son efficacité contre ce virus .
Propriétés antioxydantes : Les dérivés du benzofurane sont connus pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres et protéger les cellules du stress oxydatif, qui est un facteur contributif à de nombreuses maladies chroniques . La recherche sur le this compound pourrait mettre au jour de nouveaux agents antioxydants à usage thérapeutique.
Safety and Hazards
Orientations Futures
Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) over the first bromodomain (BD1) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
6-Bromo-2,3-dihydrobenzofuran interacts with the BET family by inhibiting the second bromodomain (BD2) with a 1000-fold selectivity over the first bromodomain (BD1) . This selective inhibition allows for the potential to treat a range of diseases while potentially reducing the dose-limiting clinical findings linked to pan-BET inhibition .
Pharmacokinetics
The compound has been optimized to improve its pharmacokinetic properties. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 6-Bromo-2,3-dihydrobenzofuran’s action are likely related to its inhibition of the BET family proteins. By selectively inhibiting BD2, it could potentially modulate gene expression in a way that is beneficial for treating certain diseases .
Analyse Biochimique
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDYZMUCSEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460146 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189035-22-1 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

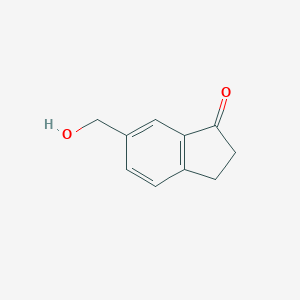
![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)
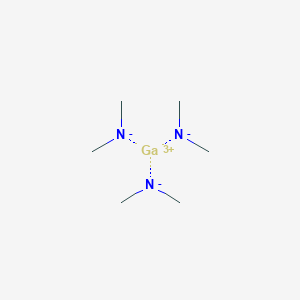
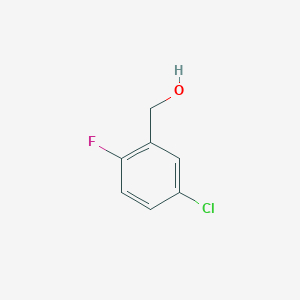
![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)
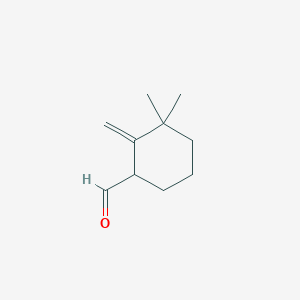
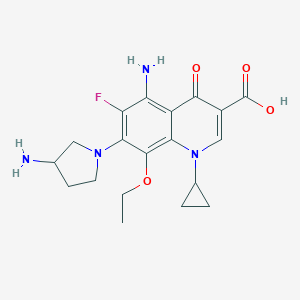
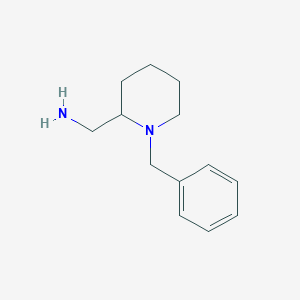
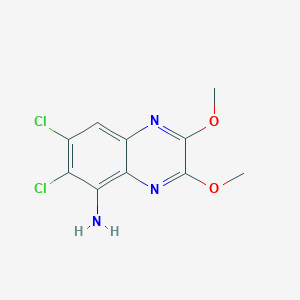
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

